

5-Bromo-3-chloroisoquinoline CAS number and molecular weight

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Compound of Interest

Compound Name: **5-Bromo-3-chloroisoquinoline**

Cat. No.: **B1373817**

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An In-depth Technical Guide to **5-Bromo-3-chloroisoquinoline**: Synthesis, Characterization, and Applications in Modern Drug Discovery

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **5-Bromo-3-chloroisoquinoline**, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We delve into its fundamental physicochemical properties, outline a robust, field-proven synthetic methodology, and discuss its characterization through modern spectroscopic techniques. Furthermore, this guide explores the molecule's strategic importance and reactivity, particularly its application in the synthesis of complex bioactive molecules, including the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs). Every protocol and claim is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction: The Strategic Value of a Dihalogenated Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The strategic placement of two distinct halogen atoms, a bromine at the 5-position and a chlorine at the 3-position, on this scaffold endows **5-Bromo-3-chloroisoquinoline** with exceptional synthetic versatility. This dihalogenated pattern allows for

selective, sequential functionalization through differential reactivity in cross-coupling reactions, making it a highly sought-after intermediate in the construction of complex molecular architectures.

Notably, this compound is classified as a "Protein Degrader Building Block," highlighting its utility in the synthesis of PROTACs.^[1] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins and represent a paradigm shift in drug discovery.^{[2][3][4]} The **5-Bromo-3-chloroisoquinoline** scaffold provides a rigid and synthetically tractable core to which ligands for a target protein and an E3 ligase can be attached via a linker.

Physicochemical and Safety Profile

A clear understanding of a compound's properties is foundational to its effective use in a research setting.

Key Properties

The essential physicochemical data for **5-Bromo-3-chloroisoquinoline** (CAS Number: 1029720-67-9) are summarized below.

Property	Value	Source(s)
CAS Number	1029720-67-9	[1] [5]
Molecular Formula	C ₉ H ₅ BrCIN	[1] [5]
Molecular Weight	242.50 g/mol	[1] [5] [6]
Monoisotopic Mass	240.92939 Da	[5]
Appearance	Off-white to pale yellow crystalline powder	[6]
Purity (Typical)	≥98%	[1] [6]
Solubility	Soluble in organic solvents (e.g., ethanol, methanol); slightly soluble in water.	[6]
Storage	Store in a cool, dry, well-ventilated area away from direct sunlight and heat.	[6]

Safety and Handling

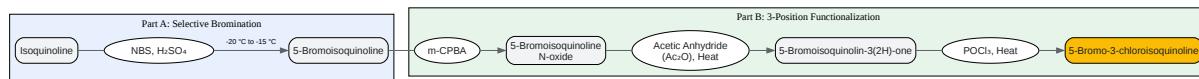
As a halogenated aromatic compound, **5-Bromo-3-chloroisoquinoline** requires careful handling in a laboratory setting.

- **GHS Hazard Statements:** According to GHS classifications, this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[5\]](#)
- **Precautionary Measures:**
 - **Engineering Controls:** Use only in a well-ventilated area, preferably within a chemical fume hood.
 - **Personal Protective Equipment (PPE):** Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

- Handling: Avoid breathing dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Synthesis and Mechanism

While a direct, one-pot synthesis from simple precursors is not widely documented, a reliable and logical multi-step synthetic route can be employed, leveraging well-established transformations of the isoquinoline ring system. The proposed pathway is designed for robustness and scalability.



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Caption: Proposed synthetic workflow for **5-Bromo-3-chloroisoquinoline**.

Part A: Synthesis of 5-Bromoisoquinoline

The critical first step is the regioselective bromination of isoquinoline at the C5 position. Direct bromination under neutral conditions is unselective. The authoritative method involves electrophilic bromination in a strong acid, which proceeds via the protonated isoquinolinium species. This directs the incoming electrophile to the 5-position.

- Reference Protocol: This procedure is adapted from a well-documented patent for preparing 5-bromoisoquinoline derivatives.[7][8]
- Causality: Using concentrated sulfuric acid as the solvent protonates the isoquinoline nitrogen. This deactivates the pyridine ring towards electrophilic attack and directs the

brominating agent, N-Bromosuccinimide (NBS), to the electron-rich benzene ring, specifically the C5 and C8 positions. Careful temperature control (between -20 °C and -15 °C) is crucial to favor the formation of the 5-bromo isomer over the 8-bromo isomer.[\[8\]](#)

Step-by-Step Protocol:

- In a flask equipped with a mechanical stirrer and thermometer, cool concentrated sulfuric acid (H₂SO₄) to -20 °C.
- Slowly add isoquinoline, ensuring the internal temperature does not rise above 8 °C.
- Re-cool the mixture to -20 °C.
- Add solid N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below -15 °C.
- Stir the reaction at -20 °C until analysis (e.g., TLC or LC-MS) shows complete consumption of the starting material.
- For workup, carefully pour the reaction mixture onto crushed ice and basify with a concentrated base (e.g., NaOH or NH₄OH) to precipitate the product.
- Filter the solid, wash with water, and dry to yield crude 5-bromoisoquinoline, which can be purified by recrystallization.

Part B: Conversion to 5-Bromo-3-chloroisoquinoline

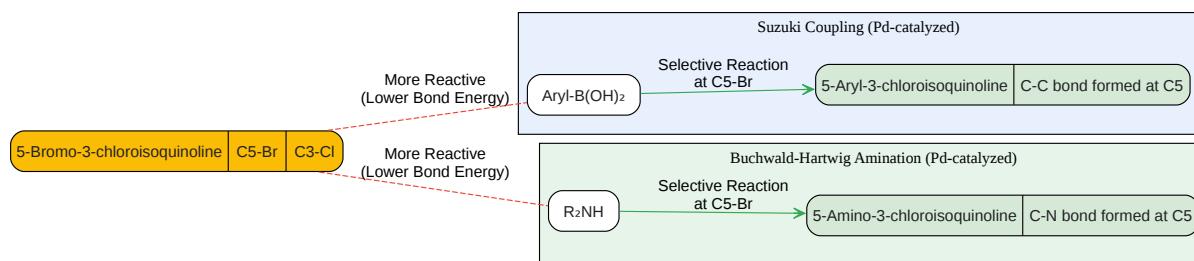
This stage involves a three-step transformation of the 5-bromoisoquinoline intermediate to introduce the chloro group at the 3-position.

- N-Oxidation: The nitrogen of 5-bromoisoquinoline is oxidized using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) to form 5-bromoisoquinoline N-oxide. This activates the positions ortho (C1) and para (C4, via resonance) to the N-oxide.
- Rearrangement to Isoquinolinone: The N-oxide is rearranged to the corresponding lactam, 5-bromoisoquinolin-3(2H)-one. This is typically achieved by heating with acetic anhydride, which proceeds through a^[7]_[7]-sigmatropic rearrangement of an O-acetylated intermediate.

- Chlorination: The final step is the conversion of the lactam (isoquinolinone) to the desired 3-chloro derivative. This is a standard transformation accomplished by heating with a chlorinating agent such as phosphorus oxychloride (POCl_3) or phosphoryl chloride. The oxygen of the amide is converted into a good leaving group, which is then displaced by a chloride ion.

Reactivity and Strategic Applications

The synthetic power of **5-Bromo-3-chloroisoquinoline** lies in the differential reactivity of its two carbon-halogen bonds.



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Caption: Selective reactivity of **5-Bromo-3-chloroisoquinoline** in cross-coupling.

Site-Selective Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the oxidative addition step is typically rate-determining. The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it significantly more reactive.^[9] This allows for highly selective functionalization at the 5-position while leaving the 3-chloro substituent intact for subsequent transformations.

- Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern C-C bond formation.[10][11] Reacting **5-Bromo-3-chloroisoquinoline** with an arylboronic acid or ester under standard Suzuki conditions (e.g., $\text{Pd}(\text{PPh}_3)_4$, a base like K_2CO_3 , and a solvent system like dioxane/water) will selectively yield a 5-aryl-3-chloroisoquinoline. The remaining chloro group can then be used in a subsequent, more forcing coupling reaction, or be subjected to nucleophilic aromatic substitution.
- Buchwald-Hartwig Amination: This powerful method for C-N bond formation follows the same reactivity principle. Reaction with an amine in the presence of a suitable palladium catalyst and base will selectively form 5-(amino)-3-chloroisoquinoline.

This predictable, stepwise functionalization is invaluable for building libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Application as a Core for PROTACs

PROTACs require a central scaffold to connect a protein-of-interest (POI) ligand and an E3 ligase ligand. The stepwise functionalization of **5-Bromo-3-chloroisoquinoline** makes it an ideal scaffold. A typical synthetic strategy would involve:

- Attaching the E3 ligase ligand (or a linker precursor) at the C5 position via a Suzuki or Sonogashira coupling.
- Attaching the POI ligand (or the remainder of the linker) at the C3 position, often through nucleophilic substitution of the chlorine atom by an amine or thiol.

This modular approach, enabled by the differential reactivity of the two halogen atoms, greatly accelerates the synthesis and optimization of novel PROTAC degraders.[4][12]

Analytical Characterization

Confirming the identity and purity of **5-Bromo-3-chloroisoquinoline** is essential. While specific spectra are not publicly available, the expected data can be predicted based on its structure.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: Five distinct signals would be expected in the aromatic region (typically δ 7.5-9.5 ppm). The spectrum would consist of a series of doublets and triplets corresponding to the five protons on the isoquinoline ring system, with coupling constants characteristic of aromatic systems.
- ¹³C NMR: Nine signals would be expected. Two signals would correspond to carbons bearing halogens (C-Br and C-Cl), showing reduced intensity. The other seven signals would correspond to the remaining carbons of the heterocyclic ring.

- Mass Spectrometry (MS):
 - The mass spectrum would show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). The molecular ion region would display a cluster of peaks: M+, [M+2]+, [M+4]+, and [M+6]+, with relative intensities defined by the natural abundance of these isotopes. The exact mass of the monoisotopic peak (C₉H₅⁷⁹Br³⁵ClN) is calculated to be 240.92939 Da.[5]

Conclusion

5-Bromo-3-chloroisoquinoline is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its defined physicochemical properties, coupled with a robust (though multi-step) synthetic pathway, make it an accessible and reliable building block. The true value of this molecule is realized in its predictable, site-selective reactivity, which allows for the efficient and modular construction of complex, high-value compounds. For researchers in drug discovery, particularly those developing next-generation therapeutics like PROTACs, mastering the use of scaffolds like **5-Bromo-3-chloroisoquinoline** is essential for accelerating the path from concept to clinic.

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